3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA
Description
3-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-phenylthiourea is a thiourea derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to a phenyl-substituted thiourea group. The 5-methoxyindole core is a common pharmacophore in bioactive molecules, influencing electronic properties and intermolecular interactions . The phenylthiourea group may contribute to hydrogen bonding or hydrophobic interactions, depending on substituents.
Properties
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULGFLSEJBQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst.
Attachment of the Thiourea Group: The thiourea group can be introduced by reacting the indole derivative with phenyl isothiocyanate under suitable conditions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Phenyl Group Modifications
- Target Compound : Unsubstituted phenyl group.
- 3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (): Incorporates a 4-fluorophenyl group and a furan-2-ylmethyl substituent.
- 1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea (): Features a 2-methoxyphenyl and a 3,4,5-trimethoxybenzyl group. Methoxy substitutions increase solubility via polarity but may reduce membrane permeability due to higher hydrophilicity .
Indole Core Modifications
- Target Compound : 5-Methoxy substitution on indole.
- Compound in : Adds a 2-methyl group to the indole, which may sterically hinder interactions or enhance lipophilicity.
- Compound in : Replaces 5-methoxy with 5-fluoro and adds 2-methyl. Fluorine’s electron-withdrawing effect could alter electronic distribution, affecting receptor binding .
Thiourea Nitrogen Substituents
- Target Compound : Single phenyl group on thiourea.
- Compound in : Features a furan-2-ylmethyl group, introducing heterocyclic diversity that may influence π-π stacking or solubility .
- Compound in : Includes a 3,4,5-trimethoxybenzyl substituent, offering multiple hydrogen-bonding sites and enhanced steric bulk, which could impact selectivity .
Hypothetical Physicochemical and Pharmacokinetic Profiles
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